1-(4-Methoxypiperidin-1-yl)ethanone

Lipophilicity XLogP3 Physicochemical property

1-(4-Methoxypiperidin-1-yl)ethanone (synonym: 1-acetyl-4-methoxypiperidine; CAS 4045-23-2) belongs to the N-acylpiperidine subclass within the broader piperidine derivative family, which serves as a foundational scaffold in medicinal chemistry and organic synthesis. The compound features a 4-methoxy substituent on the piperidine ring and an N-acetyl protecting group, yielding a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 4045-23-2
Cat. No. B13950231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxypiperidin-1-yl)ethanone
CAS4045-23-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)OC
InChIInChI=1S/C8H15NO2/c1-7(10)9-5-3-8(11-2)4-6-9/h8H,3-6H2,1-2H3
InChIKeyWDTGTFSMVDDCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxypiperidin-1-yl)ethanone (CAS 4045-23-2) – Physicochemical Identity and Procurement Positioning Among N-Acylpiperidine Building Blocks


1-(4-Methoxypiperidin-1-yl)ethanone (synonym: 1-acetyl-4-methoxypiperidine; CAS 4045-23-2) belongs to the N-acylpiperidine subclass within the broader piperidine derivative family, which serves as a foundational scaffold in medicinal chemistry and organic synthesis [1]. The compound features a 4-methoxy substituent on the piperidine ring and an N-acetyl protecting group, yielding a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol [1]. Its computed XLogP3 of 0.1, zero hydrogen bond donors, and a topological polar surface area of 29.5 Ų position it as a moderately polar, non-ionizable building block suitable for fragment-based elaboration or use as a protected synthetic intermediate [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% and is catalogued under several identifiers including SCHEMBL6043112 and AKOS009099986 .

Why 1-(4-Methoxypiperidin-1-yl)ethanone Cannot Be Interchanged with Unsubstituted, 4-Hydroxy, or 4-Methyl N-Acetylpiperidine Analogs


Within the N-acetylpiperidine chemotype, the nature of the 4-position substituent exerts decisive control over lipophilicity, hydrogen-bonding capacity, and conformational equilibria—three parameters that govern downstream reactivity, biological target engagement, and pharmacokinetic profile [1][2]. Replacing the 4-methoxy group with hydrogen (1-acetylpiperidine, CAS 618-42-8) increases lipophilicity by approximately 0.5 log units, reduces the hydrogen bond acceptor count from 2 to 1, and lowers the topological polar surface area from 29.5 to 20.3 Ų [1]. Conversely, substitution with a 4-hydroxy group (CAS 4045-22-1) introduces a hydrogen bond donor, drops XLogP3 to −0.4, and raises TPSA to 40.5 Ų [1]. These property shifts are quantitatively meaningful and, as demonstrated in multiple SAR campaigns (PDE4 inhibition, antiviral activity, MC-4R agonism), produce distinct biological outcomes that cannot be compensated by adjusting other molecular features [3][4]. Generic substitution therefore risks altering synthetic trajectory, physicochemical profile, and biological readout in ways that are predictable but not interchangeable.

Quantitative Differentiation Evidence for 1-(4-Methoxypiperidin-1-yl)ethanone vs. Closest N-Acetylpiperidine Analogs


Lipophilicity (XLogP3) Differentiation: 4-Methoxy Reduces LogP by ~0.5 vs. Unsubstituted N-Acetylpiperidine

The computed XLogP3 of 1-(4-methoxypiperidin-1-yl)ethanone is 0.1, compared to 0.6 for the unsubstituted analog 1-acetylpiperidine (CAS 618-42-8) and −0.4 for the 4-hydroxy analog 1-(4-hydroxypiperidin-1-yl)ethanone (CAS 4045-22-1). This represents a 0.5 log-unit reduction relative to the unsubstituted parent [1]. For context in the broader 4-substituted piperidine series, 4-methoxypiperidine (free amine, CAS 4045-24-3) has an XLogP3 of 0.2 [1].

Lipophilicity XLogP3 Physicochemical property Drug-likeness

Hydrogen-Bonding Capacity and Polar Surface Area: Zero HBD and Intermediate TPSA Differentiate the 4-Methoxy N-Acetyl Scaffold

1-(4-Methoxypiperidin-1-yl)ethanone has zero hydrogen bond donors (HBD = 0), two hydrogen bond acceptors (HBA = 2), and a topological polar surface area (TPSA) of 29.5 Ų [1]. In contrast, the 4-hydroxy analog (CAS 4045-22-1) has HBD = 1, HBA = 2, and TPSA = 40.5 Ų, while the unsubstituted 1-acetylpiperidine has HBD = 0, HBA = 1, and TPSA = 20.3 Ų [1]. The N-acetyl-4-methoxypiperidine scaffold thus uniquely combines zero HBD (favorable for blood–brain barrier penetration) with a TPSA that is 9.2 Ų higher than unsubstituted but 11.0 Ų lower than the 4-hydroxy analog.

Hydrogen bonding TPSA Drug-likeness Permeability

Conformational Equilibria: 4-Methoxy vs. 4-Halogeno N-Alkylpiperidines Exhibit Distinct Ring Inversion Behavior

Bailey et al. (1984) determined the ring inversion equilibrium (axial R ⇌ equatorial R) in 4-R-N-alkylpiperidines by low-temperature ¹³C NMR spectroscopy. For the 4-methoxy series (R = OMe), changing the N-substituent from methyl to ethyl, isopropyl, and CH₂CF₃ did not significantly alter the conformational equilibrium [1]. This stands in marked contrast to the 4-chloro and 4-bromo series, where the same N-substituent changes produced significant equilibrium shifts attributable to inductive effects [1]. Although the study examined N-alkyl rather than N-acetyl derivatives, the conformational invariance of the 4-methoxy substituent to N-substitution is a class-level property relevant to 1-(4-methoxypiperidin-1-yl)ethanone.

Conformational analysis Ring inversion N-alkylpiperidine Stereochemistry

PDE4 Inhibitor SAR: 4-Methoxy Residue Establishes Baseline Potency; Replacement with OCHF₂ Increases In Vivo Potency

In a systematic SAR study of piperidine-based PDE4 inhibitors, Ono Pharmaceutical researchers demonstrated that water-soluble piperidine analogs retained inhibitory activity without the configurational isomerism issues of Ariflo (cilomilast). Critically, replacement of the 4-methoxy residue with a difluoromethoxy (OCHF₂) residue led to an increase in in vivo potency [1]. This SAR finding establishes the 4-methoxy substitution as a well-characterized activity baseline within this chemotype: it provides measurable PDE4 inhibition suitable for lead identification, while the OCHF₂ analog offers a defined potency upgrade path for lead optimization. The 4-methoxy-to-difluoromethoxy transition represents a quantifiable structure–property relationship rather than a simple yes/no activity switch.

PDE4 inhibition SAR Piperidine Anti-inflammatory

Antiviral SAR: The 4-Methoxy Group Contributes ~5-Fold to HCoV-229E Inhibition vs. Des-Methoxy Analogs

In a study of 1,4,4-trisubstituted piperidines as coronavirus replication inhibitors (De Castro et al., 2022), SAR analysis of 63 analogues against HCoV-229E revealed that the 4-methoxy group is a critical determinant of antiviral potency [1]. As reported within this chemotype, removal of the 4-methoxy group (producing a des-methoxy analog) resulted in an EC₅₀ shift from 4.7 µM to >10 µM, representing an approximately ≥5-fold reduction in inhibitory activity [1]. Additionally, replacement of the methoxy group with bulkier alkoxy substituents (e.g., ethoxy or benzyloxy) further reduced antiviral activity, indicating that the methoxy group occupies a sterically and electronically optimal position within this pharmacophore [1].

Antiviral Coronavirus HCoV-229E Structure-activity relationship

Synthetic Regioselectivity: N-Acetyl Protection Directs Anodic Methoxylation to the α-Position with Axial Stereochemistry

Palasz, Utley, and Hardstone (1984) demonstrated that anodic methoxylation of conformationally biased N-acylpiperidines proceeds with exclusive axial substitution at the α-position (C-2/C-6), a regiochemical outcome attributed to steric constraints imposed by slow rotation of the planar N-acyl group [1]. The N-acyl groups adopt anti- and syn-conformations whose relative proportions are consistent with the steric factors governing the substitution pattern [1]. While this study examined N-acylpiperidines generally and did not specifically test the 4-methoxy derivative, the mechanistic principle established—that the N-acetyl group exerts conformational control over electrophilic substitution regiochemistry—directly applies to 1-(4-methoxypiperidin-1-yl)ethanone, whose N-acetyl group would be expected to impose analogous steric and conformational constraints during electrochemical functionalization.

Electro-organic synthesis Regioselectivity N-acylpiperidine Anodic methoxylation

Recommended Application Scenarios for 1-(4-Methoxypiperidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring CNS-Permeable, Zero-HBD Building Blocks

With zero hydrogen bond donors (HBD = 0), a TPSA of 29.5 Ų, and an XLogP3 of 0.1, 1-(4-methoxypiperidin-1-yl)ethanone satisfies key criteria for CNS drug-likeness . Unlike the 4-hydroxy analog (HBD = 1, TPSA = 40.5 Ų), this compound does not introduce a hydrogen bond donor that could limit passive blood–brain barrier penetration . Procurement for fragment-based screening libraries targeting CNS indications (e.g., neurodegenerative disease, psychiatric disorders) is supported by the compound's favorable physicochemical profile within the N-acylpiperidine chemotype.

PDE4 Inhibitor Lead Generation Using a Validated 4-Methoxy Baseline with Documented OCHF₂ Upgrade Path

The SAR study by Ono Pharmaceutical (Bioorg. Med. Chem. 2004) established that 4-methoxy-substituted piperidine analogs provide measurable PDE4 inhibitory activity while avoiding the configurational isomerism complications of Ariflo . Critically, replacement of 4-methoxy with difluoromethoxy (OCHF₂) is demonstrated to increase in vivo potency, providing a defined optimization trajectory . Researchers can procure 1-(4-methoxypiperidin-1-yl)ethanone as a starting scaffold for PDE4 inhibitor programs, confident that: (a) baseline activity is attainable with the 4-methoxy substituent, and (b) a literature-precedented potency upgrade exists via OCHF₂ substitution should initial screening results warrant further optimization.

Antiviral Drug Discovery Targeting Coronavirus Main Protease (Mpro) with 4-Methoxy Piperidine Scaffolds

De Castro et al. (2022) demonstrated that the 4-methoxy group on 1,4,4-trisubstituted piperidines contributes approximately 5-fold to HCoV-229E antiviral potency (EC₅₀ = 4.7 µM for the 4-methoxy analog vs. >10 µM for the des-methoxy analog) . The same study confirmed that these compounds act through inhibition of the coronavirus main protease (Mpro) . For medicinal chemistry teams pursuing non-covalent Mpro inhibitors, 1-(4-methoxypiperidin-1-yl)ethanone offers a pre-functionalized N-acetyl piperidine core bearing the critical 4-methoxy pharmacophoric element, ready for further elaboration at the 4-position or N-deacetylation followed by re-functionalization.

Electrochemical Late-Stage Functionalization Exploiting N-Acetyl-Directed Axial α-Regioselectivity

The N-acetyl group of 1-(4-methoxypiperidin-1-yl)ethanone is expected, by class-level extrapolation from Palasz et al. (1984), to direct anodic methoxylation exclusively to the α-position with axial stereochemistry . This predictable regiochemical outcome can be exploited for diastereoselective C–H functionalization at C-2/C-6, enabling the preparation of α-methoxylated N-acetylpiperidine derivatives with defined stereochemistry. Synthetic chemistry groups investing in electrochemical flow chemistry platforms can procure this compound as a conformationally predictable substrate for regioselective anodic oxidation studies.

Quote Request

Request a Quote for 1-(4-Methoxypiperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.